molecular formula C18H21NO B263641 N-(2,3-dimethylphenyl)-4-(propan-2-yl)benzamide

N-(2,3-dimethylphenyl)-4-(propan-2-yl)benzamide

Cat. No.: B263641
M. Wt: 267.4 g/mol
InChI Key: JIEWWUZJLPRYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-4-(propan-2-yl)benzamide, commonly known as DPA, is a small molecule that has been used in scientific research for its unique properties. DPA is a member of the benzamide family of compounds and is known for its ability to bind to certain receptors in the body, leading to a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DPA is not fully understood, but it is thought to exert its effects through binding to the sigma-1 receptor. This binding can lead to changes in intracellular signaling pathways and the modulation of ion channels, ultimately leading to the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
DPA has been shown to have a range of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the promotion of neuroprotection. It has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using DPA in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted studies of this protein. However, one limitation of using DPA is its relatively low potency compared to other sigma-1 receptor ligands, which may require higher concentrations of the compound to achieve desired effects.

Future Directions

There are a number of potential future directions for research on DPA and its effects. One area of interest is the potential use of DPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, where it may have neuroprotective effects. Another area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of DPA. Finally, further studies are needed to fully elucidate the mechanism of action of DPA and its effects on cellular signaling pathways.

Synthesis Methods

DPA can be synthesized using a variety of methods, including the reaction of 2,3-dimethylaniline with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography to yield pure DPA.

Scientific Research Applications

DPA has been used in a variety of scientific research applications, including studies of receptor binding and drug development. It has been shown to bind to the sigma-1 receptor, a protein that is involved in a range of cellular processes including pain perception, stress response, and neuroprotection.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO/c1-12(2)15-8-10-16(11-9-15)18(20)19-17-7-5-6-13(3)14(17)4/h5-12H,1-4H3,(H,19,20)

InChI Key

JIEWWUZJLPRYIR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.